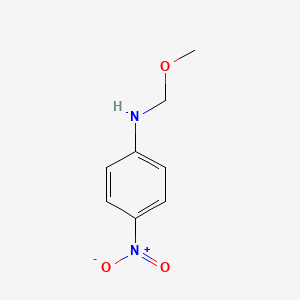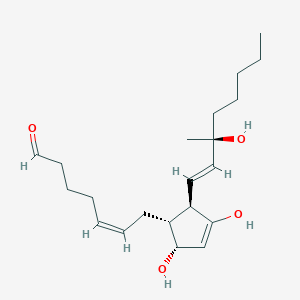
(15S)-15-Methyl-pgf2-alpha 1,9-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(15S)-15-Methyl-pgf2-alpha 1,9-lactone is a synthetic analog of prostaglandin F2-alpha, a naturally occurring prostaglandin involved in various physiological processes such as inflammation, smooth muscle contraction, and regulation of the reproductive system. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (15S)-15-Methyl-pgf2-alpha 1,9-lactone typically involves multi-step organic synthesis. The process begins with the preparation of the prostaglandin F2-alpha core structure, followed by the introduction of the 15-methyl group and the formation of the 1,9-lactone ring. Key steps include:
Formation of the Prostaglandin Core: This involves the cyclization of a suitable precursor to form the prostaglandin skeleton.
Introduction of the 15-Methyl Group: This step often involves methylation reactions using reagents such as methyl iodide or methyl triflate.
Lactone Formation: The final step involves the cyclization of the carboxylic acid group at position 1 with the hydroxyl group at position 9 to form the lactone ring. This can be achieved under acidic or basic conditions, depending on the specific synthetic route.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (15S)-15-Methyl-pgf2-alpha 1,9-lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring to a diol or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Diols, reduced lactones.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(15S)-15-Methyl-pgf2-alpha 1,9-lactone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying prostaglandin analogs and their chemical behavior.
Biology: Investigated for its effects on cellular processes such as inflammation and smooth muscle contraction.
Medicine: Potential therapeutic applications in the treatment of conditions such as glaucoma, asthma, and preterm labor.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (15S)-15-Methyl-pgf2-alpha 1,9-lactone involves its interaction with prostaglandin receptors, particularly the FP receptor. Upon binding to the receptor, the compound activates intracellular signaling pathways that lead to various physiological effects. These pathways may involve the activation of G-proteins, the release of secondary messengers such as cyclic AMP (cAMP), and the modulation of ion channels and enzymes.
Comparison with Similar Compounds
Prostaglandin F2-alpha: The natural counterpart with similar biological activities.
(15S)-2,2-Difluoro-15-methyl-pgf2-alpha 1,9-lactone: A fluorinated analog with potentially enhanced stability and bioactivity.
Uniqueness: (15S)-15-Methyl-pgf2-alpha 1,9-lactone is unique due to its specific structural modifications, which confer distinct pharmacological properties. The presence of the 15-methyl group and the lactone ring may enhance its receptor binding affinity and metabolic stability compared to other prostaglandin analogs.
Properties
CAS No. |
62411-21-6 |
|---|---|
Molecular Formula |
C21H34O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopent-3-en-1-yl]hept-5-enal |
InChI |
InChI=1S/C21H34O4/c1-3-4-9-13-21(2,25)14-12-18-17(19(23)16-20(18)24)11-8-6-5-7-10-15-22/h6,8,12,14-19,23-25H,3-5,7,9-11,13H2,1-2H3/b8-6-,14-12+/t17-,18-,19+,21+/m1/s1 |
InChI Key |
MSFNHUJDWUSYTE-GDTBAKMVSA-N |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](C=C1O)O)C/C=C\CCCC=O)O |
Canonical SMILES |
CCCCCC(C)(C=CC1C(C(C=C1O)O)CC=CCCCC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate](/img/structure/B14147774.png)
![N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine](/img/structure/B14147781.png)


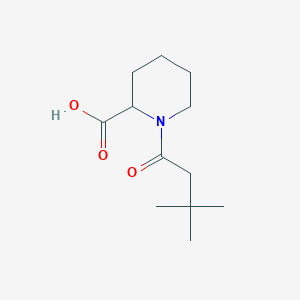
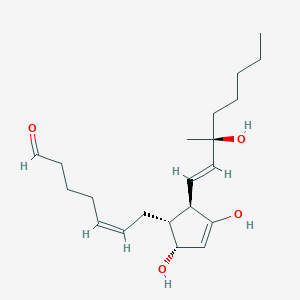
![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
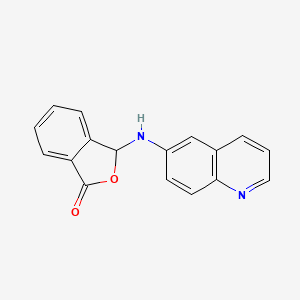
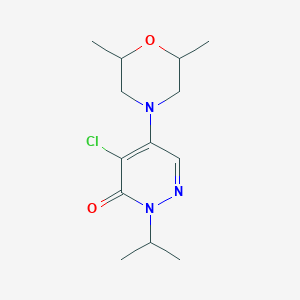
![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
